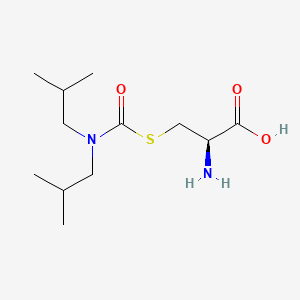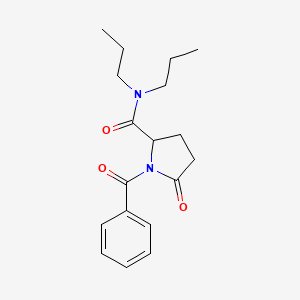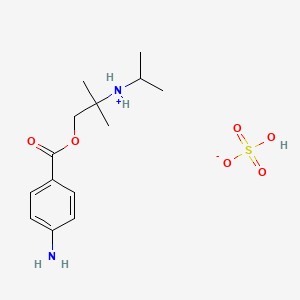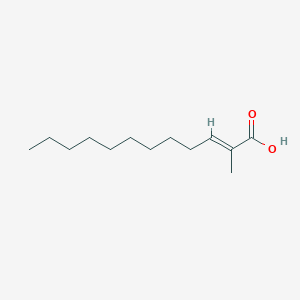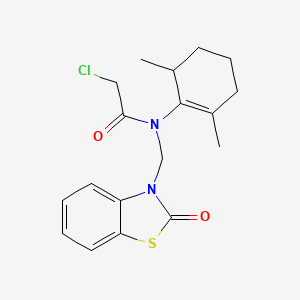
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the cyclohexene moiety, and finally the acetamide group. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, dimethylformamide, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres, and specific pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Cyclohexene derivatives: Compounds featuring the cyclohexene moiety with various functional groups.
Benzothiazole derivatives: Compounds containing the benzothiazole ring system with different substituents.
Properties
CAS No. |
78179-98-3 |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
InChI Key |
WITVQAJDVKCTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
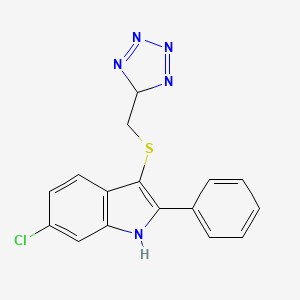
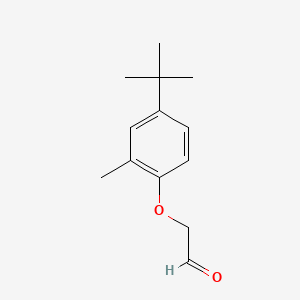
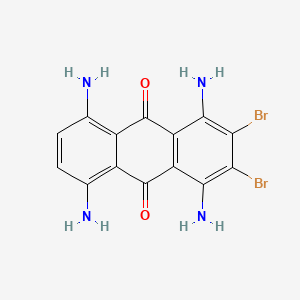
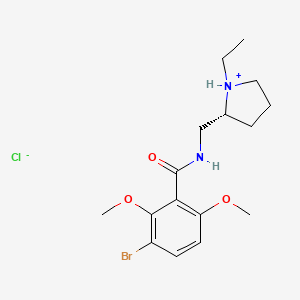
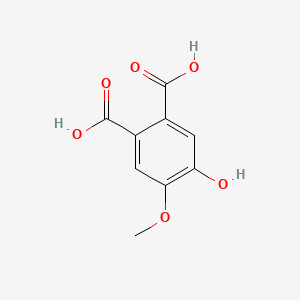
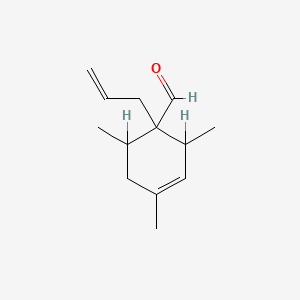
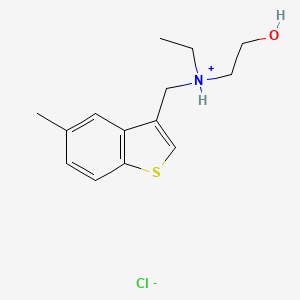
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

